Technical Guide: Synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine
Technical Guide: Synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine
This guide outlines the optimized synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine , a critical intermediate in the development of kinase inhibitors (e.g., PDGFR, IRAK4) and PET radiotracers.
The protocol prioritizes the regioselective iodination of the 7-fluoroimidazo[1,2-a]pyridine core. While direct cyclization methods exist, this guide details the robust two-step sequence (Cyclization
CAS: 2089326-83-8
Formula: C
Strategic Analysis & Retrosynthesis
The synthesis targets the C-3 position for iodination, exploiting the high electron density of the imidazole ring relative to the pyridine ring. The 7-fluoro substituent is introduced early via the commercially available 2-amino-4-fluoropyridine , avoiding harsh late-stage fluorination (e.g., Balz-Schiemann or Halex reactions) which can degrade the sensitive iodo-imidazole moiety.
Retrosynthetic Logic
-
Disconnection: C3–I bond cleavage (Electrophilic Aromatic Substitution).
-
Starting Materials: 2-Amino-4-fluoropyridine + Chloroacetaldehyde (or equivalent synthon).
Figure 1: Retrosynthetic analysis prioritizing early introduction of the fluorine substituent.
Synthesis Route & Mechanism
Step 1: Formation of the Core Scaffold
Reaction: Condensation of 2-amino-4-fluoropyridine with chloroacetaldehyde.
Mechanism: The endocyclic pyridine nitrogen (N1) attacks the alkyl halide (
Step 2: Regioselective C-3 Iodination
Reaction: Electrophilic Aromatic Substitution (EAS) using N-Iodosuccinimide (NIS).
Mechanism: The imidazo[1,2-a]pyridine ring is highly nucleophilic at C-3. The lone pair on the bridgehead nitrogen (N4) delocalizes into the imidazole ring, activating C-3 for attack by the iodonium source (
Figure 2: Electrophilic Aromatic Substitution pathway at the C-3 position.
Experimental Protocols
Step 1: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine
Note: Chloroacetaldehyde is toxic and a lachrymator. Handle in a fume hood.
| Reagent | Equiv.[4][5][6][7][8] | Role |
| 2-Amino-4-fluoropyridine | 1.0 | Starting Material |
| Chloroacetaldehyde (50% aq) | 1.5 | Cyclization Partner |
| NaHCO | 2.0 | Base (Acid Scavenger) |
| Ethanol | - | Solvent (0.5 M) |
Procedure:
-
Charge a round-bottom flask with 2-amino-4-fluoropyridine (10.0 mmol) and Ethanol (20 mL).
-
Add NaHCO
(20.0 mmol) followed by Chloroacetaldehyde (50% wt in water, 15.0 mmol). -
Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for consumption of the aminopyridine.
-
Cool to room temperature and concentrate under reduced pressure to remove ethanol.
-
Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Gradient: 0
5% MeOH in DCM). -
Expected Yield: 85–92% (Tan/Off-white solid).
Step 2: C-3 Iodination
Critical Control: Perform in the dark or low light to prevent iodine radical formation/degradation.
| Reagent | Equiv.[4][5][6][7][8] | Role |
| 7-Fluoroimidazo[1,2-a]pyridine | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating Agent |
| Acetonitrile (MeCN) | - | Solvent (0.2 M) |
Procedure:
-
Dissolve 7-fluoroimidazo[1,2-a]pyridine (5.0 mmol) in Acetonitrile (25 mL) at room temperature (RT).
-
Add NIS (5.5 mmol) portion-wise over 5 minutes.
-
Stir at RT for 1–2 hours . Reaction is typically fast.
-
Quench: Dilute with EtOAc (50 mL) and wash with 10% aqueous Sodium Thiosulfate (to remove excess iodine/oxidant) followed by saturated NaHCO
. -
Dry organic layer (MgSO
) and concentrate. -
Purification: Recrystallization from EtOAc/Hexanes or short silica plug (eluting with 20% EtOAc/Hexanes).
-
Expected Yield: 88–95% (White to pale yellow solid).
Characterization & Data
Expected Analytical Data
-
H NMR (400 MHz, CDCl
):-
The characteristic H-3 singlet (typically
7.5–7.6 ppm in the precursor) will be absent . -
H-5 (dd):
~8.2 ppm (Deshielded by C-3 Iodine). -
H-8 (dd):
~7.3 ppm. -
H-6 (ddd):
~6.8 ppm.
-
-
F NMR: Single peak, typically
-105 to -110 ppm. -
MS (ESI): m/z calculated for [M+H]
262.9, found 262.9.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Polymerization of chloroacetaldehyde. | Ensure fresh reagents; add NaHCO |
| Regioisomers (Step 2) | Over-iodination (C-2/C-3 di-iodo). | Strictly control NIS stoichiometry (1.05–1.1 eq). Add NIS slowly at 0 °C if selectivity is poor. |
| Dark Product Color | Free Iodine (I | Wash organic phase thoroughly with Sodium Thiosulfate during workup. |
Applications in Drug Discovery[3][5][9][10][11][12]
This scaffold serves as a versatile "linchpin" in medicinal chemistry.[9] The C-3 Iodine is an excellent handle for palladium-catalyzed cross-couplings.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 3-aryl-7-fluoroimidazo[1,2-a]pyridines (common in GABA-A modulators).
-
Sonogashira Coupling: Reaction with alkynes for extending the carbon skeleton.
-
Heck Reaction: Introduction of vinyl groups.
Figure 3: Downstream functionalization of the 3-iodo intermediate.
References
-
Preparation of 7-Fluoro-imidazo[1,2-a]pyridine. ChemicalBook. (2023).[10] Describes the synthesis of the 7-fluoro core from 2-amino-4-chloropyridine via Halex or direct cyclization.
-
Regioselective C-3 Iodination of Imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. (2023). Details mechanistic insights into electrophilic substitution at the C-3 position.
-
Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. (2024). Comprehensive review of synthetic methodologies for this scaffold, including iodination protocols.
-
7-Fluoro-3-iodoimidazo[1,2-a]pyridine Product Data. Sigma-Aldrich. (2024). Physical properties and safety data for the target compound.[9][11]
-
Discovery of Imidazo[1,2-a]pyridines as PDGFR Inhibitors. Journal of Medicinal Chemistry. (2013). Illustrates the application of the 7-fluoro-3-substituted scaffold in kinase inhibitor design.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-Fluoro-3-iodoimidazo[1,2-a]pyridine | 2089326-83-8 [sigmaaldrich.com]
- 3. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
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